An In-depth Technical Guide to 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This guide focuses on a specific derivative, 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol, a molecule of significant interest due to its structural similarity to other biologically active benzoxazoles. We will delve into its chemical properties, plausible synthetic routes, and potential as a therapeutic agent, particularly highlighting its antioxidant, anticancer, and anti-inflammatory prospects. This document serves as a comprehensive resource, providing both established data for related compounds and a theoretical framework for the investigation of this specific molecule, complete with detailed experimental protocols and mechanistic insights.
Introduction: The Prominence of the Benzoxazole Core
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery.[1] Their structural resemblance to endogenous purine bases allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects.[2] The benzoxazole nucleus is a key pharmacophore in numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3] The subject of this guide, 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol, features a dihydroxyphenyl moiety, a structural motif often associated with potent antioxidant properties. This suggests a promising avenue for its therapeutic application.
Physicochemical Properties of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol
While specific experimental data for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol is not extensively available in the public domain, we can infer its properties based on its structure and data from closely related analogues.
| Property | Value (Predicted/Inferred) | Method of Determination |
| CAS Number | 139407-74-2 | - |
| Molecular Formula | C₁₃H₉NO₃[4] | Mass Spectrometry |
| Molecular Weight | 227.22 g/mol [4] | Mass Spectrometry |
| Melting Point | > 250 °C | Based on the melting point of 2-(4-Hydroxyphenyl)benzoxazole (253 °C).[5] |
| Solubility | Soluble in DMSO, DMF, and lower alcohols; sparingly soluble in water. | Inferred from the properties of similar phenolic benzoxazoles. |
| pKa | Phenolic protons estimated to be in the range of 8-10. | Based on the pKa of phenol and related benzoxazole derivatives.[6] |
| UV λmax | ~340-380 nm | Based on data for 2-(2'-hydroxyphenyl)benzoxazole derivatives.[7] |
Synthesis and Characterization
A plausible and efficient synthetic route for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol involves the condensation of an aminophenol with a hydroxybenzaldehyde derivative.
Proposed Synthetic Pathway
The synthesis can be achieved through the reaction of 2-amino-1,4-benzenediol with 4-hydroxybenzaldehyde in the presence of an oxidizing agent or under reflux conditions in a high-boiling point solvent. A similar, documented synthesis for 2-(4-Hydroxyphenyl)benzoxazole involves the reflux of p-hydroxybenzaldehyde and o-aminophenol in nitrobenzene.[5]
Caption: Proposed synthetic workflow for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol.
Step-by-Step Experimental Protocol
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Reaction Setup: To a round-bottom flask, add equimolar amounts of 2-amino-1,4-benzenediol and 4-hydroxybenzaldehyde.
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Solvent Addition: Add a high-boiling point solvent such as nitrobenzene or polyphosphoric acid (PPA).
-
Reaction Conditions: Heat the mixture to reflux (typically 180-210 °C) for 4-6 hours.
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Work-up: After cooling, the reaction mixture is poured into a beaker of cold water or a sodium bicarbonate solution to precipitate the product.
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Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed using a suite of spectroscopic techniques.
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¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons from both the benzoxazole and the hydroxyphenyl rings. The hydroxyl protons would likely appear as broad singlets.
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¹³C NMR (DMSO-d₆, 100 MHz): Aromatic carbons would resonate in the 110-160 ppm region. The carbon of the oxazole ring (C2) is expected to be significantly downfield.
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FT-IR (KBr, cm⁻¹): Characteristic peaks would include O-H stretching (broad, ~3300-3500 cm⁻¹), C=N stretching (~1630 cm⁻¹), and C-O stretching (~1240 cm⁻¹).
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Mass Spectrometry (ESI-MS): The protonated molecular ion [M+H]⁺ would be observed at m/z 228.22.
Biological Activities and Therapeutic Potential
The benzoxazole scaffold is a well-established pharmacophore with a wide range of biological activities.[1] The presence of two hydroxyl groups in 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol suggests a strong potential for antioxidant activity and related therapeutic benefits.
Antioxidant Activity
Phenolic compounds are known for their ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases. Studies on related 2-(hydroxyphenyl)benzothiazole derivatives have shown that the number and position of hydroxyl groups significantly influence antioxidant capacity.[8] The catechol-like structure in the benzoxazole portion and the additional phenol group are expected to confer potent radical-scavenging properties to 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol.
Proposed Experimental Protocol: DPPH Radical Scavenging Assay
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Preparation of Solutions: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
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Assay: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. Ascorbic acid can be used as a positive control.
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance at 517 nm using a microplate reader.
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Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.
Caption: Workflow for the DPPH radical scavenging assay.
Anticancer Activity
Many benzoxazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of key enzymes like tyrosine kinases and the induction of apoptosis.[1][9] The structural features of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol warrant its investigation as a potential anticancer agent.
Proposed Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: Determine the cell viability and calculate the IC₅₀ value.
Anti-inflammatory Activity
Benzoxazole derivatives have been identified as potent anti-inflammatory agents.[1] The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
Proposed Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) and treat them with various concentrations of the test compound.
-
Stimulation: After a pre-incubation period, stimulate the cells with LPS to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours.
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Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Analysis: Determine the dose-dependent inhibition of cytokine production by the test compound.
Caption: Potential mechanism of anti-inflammatory action.
Conclusion and Future Directions
2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol is a promising, yet underexplored, member of the benzoxazole family. Based on the established biological activities of related compounds, it holds significant potential as an antioxidant, anticancer, and anti-inflammatory agent. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further research is warranted to experimentally validate the predicted properties and to fully elucidate the therapeutic potential of this intriguing molecule. The detailed protocols provided herein should serve as a valuable resource for researchers embarking on the investigation of this and other novel benzoxazole derivatives.
References
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2022). Brazilian Journal of Pharmaceutical Sciences, 58. Available at: [Link]
-
Synthesis of 2-(4-Hydroxyphenyl)benzoxazole. PrepChem. Available at: [Link]
-
13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0189813). NP-MRD. Available at: [Link]
-
Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. (2026). Journal of Clinical Practice and Research. Available at: [Link]
-
Structure-activity relationship of in vitro radical-scavenging activity of 2- (hydroxyphenyl) benzothiazole derivatives. (2020). Bulgarian Chemical Communications. Available at: [Link]
-
2-(2-HYDROXYPHENYL)BENZOXAZOLE(835-64-3). LookChem. Available at: [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of 2-(4-Hydroxyphenyl)benzoxazole. PrepChem. Available at: [Link]
-
Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. (2024). Frontiers in Chemistry. Available at: [Link]
-
Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2020). Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available at: [Link]
-
2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol Bimesylate. SynThink. Available at: [Link]
-
Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. (2010). Organic Process Research & Development. Available at: [Link]
-
BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. Available at: [Link]
-
Study anticancer activity of the prepared compound compound3-({2-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazinylidene}methyl)benzene-1,2-diol. (2023). Onkologia i Radioterapia. Available at: [Link]
-
Spectrum CCMSLIB00000848556 for NCGC00381268-01!6-[4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S) -. MoNA - MassBank of North America. Available at: [Link]
-
INFRARED REFERENCE SPECTRA. Available at: [Link]
-
Structure-activity relationship of in vitro radical-scavenging activity of 2- (hydroxyphenyl) benzothiazole derivatives. (2020). Bulgarian Chemical Communications. Available at: [Link]
-
Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024). Molecules. Available at: [Link]
-
Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024). Molecules. Available at: [Link]
-
2-(4-Hydroxyphenyl)benzo(b)thiophen-6-ol. PubChem. Available at: [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Royal Society of Chemistry. Available at: [Link]
-
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. Available at: [Link]
-
Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. (2005). Magnetic Resonance in Chemistry. Available at: [Link]
-
Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies. (2018). Food Chemistry. Available at: [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). Molecules. Available at: [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. (2022). Polycyclic Aromatic Compounds. Available at: [Link]
-
13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]
-
Benzaldehyde, 4-hydroxy-. NIST WebBook. Available at: [Link]
-
6-Hydroxy-2-(4-Hydroxyphenyl)benzo[b]thiophene. Sanika Chemicals. Available at: [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). Journal of Advances in Pharmaceutics and Health Research. Available at: [Link]/JAPHR/Antioxidant-Properties.pdf)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. lookchem.com [lookchem.com]
- 7. scielo.br [scielo.br]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. 2-(2-HYDROXYPHENYL)BENZOXAZOLE(835-64-3) 1H NMR [m.chemicalbook.com]
